![molecular formula C21H16F3N5O3S B2605416 Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone CAS No. 388114-67-8](/img/structure/B2605416.png)
Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds incorporating furan and pyrazolo[1,5-a]pyrimidine moieties have been extensively studied for their synthesis methodologies and potential biological activities. For instance, novel series of compounds have been synthesized using microwave-assisted methods, showing promising anti-inflammatory and antibacterial properties. These compounds, characterized by their furan-2-yl and pyrazolo[1,5-a]pyrimidine structures, demonstrated significant biological activities in vivo and in vitro, suggesting their potential as molecular templates for developing new anti-inflammatory agents (Ravula et al., 2016).
Anticancer Activity
Another area of application involves anticancer research. Anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have been synthesized and evaluated for their anticancer activity, particularly in cervical cancer cells. These compounds induced cell-cycle arrest and caused nuclear translocation of p53, a key protein in regulating cell growth and apoptosis. This indicates the potential of such compounds to activate p53 in cancer cells with low p53 levels, providing a pathway for developing new anticancer therapies (Kamal et al., 2012).
Corrosion Inhibition
Additionally, these compounds have been explored for their role in corrosion inhibition. The inhibitive effect of organic inhibitors on mild steel in acidic media has been studied, showing that certain furan-2-yl compounds significantly increase corrosion inhibition efficiency. This suggests their application in protecting metals against corrosion, which is crucial in industrial settings to enhance the longevity and durability of metal components (Singaravelu et al., 2022).
Future Directions
Mechanism of Action
Target of Action
The compound “Furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone” contains several structural motifs common in bioactive molecules, such as furan, thiophene, pyrazole, and pyrimidine . These motifs are often found in compounds with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, this compound could potentially interact with multiple targets.
Mode of Action
Without specific information, it’s difficult to predict the exact mode of action of “this compound”. Compounds containing these motifs often act by interacting with enzymes or receptors, modulating their activity and leading to downstream effects .
Biochemical Pathways
Again, without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Given the biological activities associated with its structural motifs, it could potentially influence pathways related to inflammation, viral replication, cell proliferation, or bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities associated with its structural motifs, it could potentially have effects such as reducing inflammation, inhibiting viral replication, killing or inhibiting the growth of bacteria, or inhibiting cell proliferation .
properties
IUPAC Name |
furan-2-yl-[4-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3S/c22-21(23,24)17-11-13(16-4-2-10-33-16)25-18-12-14(26-29(17)18)19(30)27-5-7-28(8-6-27)20(31)15-3-1-9-32-15/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAKULOPFPPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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